

Physical properties of 1-Methyl-2-pyridone (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-pyridone

Cat. No.: B167067

[Get Quote](#)

Physical Properties of 1-Methyl-2-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-methyl-2-pyridone**, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. This document outlines its melting and boiling points, supported by detailed experimental methodologies for their determination.

Core Physical Properties

1-Methyl-2-pyridone is typically a clear, yellowish to brown-red liquid after melting.^[1] It is soluble in water, ethanol, ether, and acetone.^[1] Key physical constants are summarized in the table below.

Physical Property	Value	Conditions
Melting Point	30-32 °C	Literature Value ^{[1][2][3][4][5]}
Boiling Point	250 °C	740 mmHg ^{[1][2][4][5][6]}
122-124 °C	11 mmHg	

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standard experimental protocols applicable to **1-methyl-2-pyridone**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. Standard methods for determining the melting point of an organic solid like **1-methyl-2-pyridone** involve using a melting point apparatus, such as a Mel-Temp or Thiele tube.

Methodology using a Melting Point Apparatus (e.g., Mel-Temp):

- **Sample Preparation:** A small amount of finely powdered, dry **1-methyl-2-pyridone** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.^[6] The tube is tapped gently to ensure dense packing.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.^[2]
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.^[2]
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).^[2]

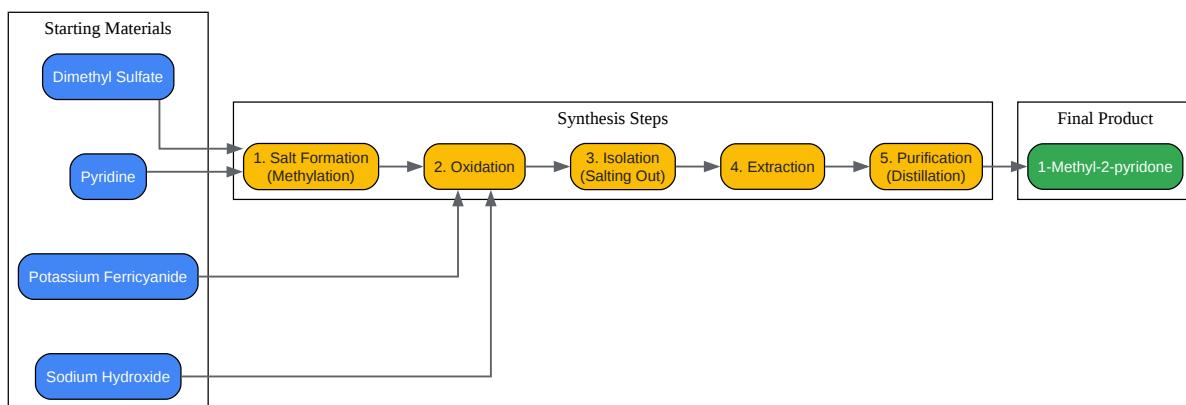
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp, constant boiling point is indicative of a pure compound.

Micro Boiling Point Determination using a Thiele Tube:

- Sample Preparation: A small volume (a few drops) of **1-methyl-2-pyridone** is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
- Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[\[7\]](#)
- Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents.[\[7\]](#)
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature will begin to fall, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[7\]](#)

Synthesis of 1-Methyl-2-pyridone


A reliable method for the synthesis of **1-methyl-2-pyridone** involves the methylation of pyridine followed by oxidation. The following protocol is adapted from a procedure published in *Organic Syntheses*.

Experimental Workflow:

- Salt Formation: Dry pyridine is reacted with dimethyl sulfate. The mixture is heated to complete the formation of the pyridinium salt.
- Oxidation: The crude pyridinium salt is dissolved in water and cooled. Solutions of potassium ferricyanide and sodium hydroxide are added dropwise while maintaining a low temperature.
- Isolation: The **1-methyl-2-pyridone** is salted out of the reaction mixture by the addition of anhydrous sodium carbonate. The resulting oily layer is separated.

- Extraction: The aqueous layer is extracted multiple times with a suitable solvent, such as isoamyl alcohol.
- Purification: The combined organic extracts and the initial oily layer are subjected to distillation under reduced pressure to remove the solvent and then to purify the **1-methyl-2-pyridone**.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Methyl-2-pyridone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-2-pyridone [chembk.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. pennwest.edu [pennwest.edu]
- 5. researchgate.net [researchgate.net]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [Physical properties of 1-Methyl-2-pyridone (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167067#physical-properties-of-1-methyl-2-pyridone-melting-point-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com